molecular formula C20H18F3N5O2 B3402077 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1049264-69-8

4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B3402077
CAS No.: 1049264-69-8
M. Wt: 417.4 g/mol
InChI Key: GUUJZBWTFNPANB-UHFFFAOYSA-N
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Description

4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a furan ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridazine Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Introduction of the Furan Ring: The furan ring can be introduced through cycloaddition reactions or by using furan-containing starting materials.

    Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Incorporation of the Trifluoromethyl-Substituted Phenyl Group: This can be done using electrophilic aromatic substitution reactions or by coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable leaving groups.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-[6-(thiophen-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-[6-(pyridin-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: The presence of the furan ring in 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2/c21-20(22,23)14-3-5-15(6-4-14)24-19(29)28-11-9-27(10-12-28)18-8-7-16(25-26-18)17-2-1-13-30-17/h1-8,13H,9-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUJZBWTFNPANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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